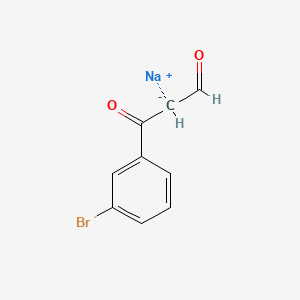

![molecular formula C17H28O2 B565141 2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol CAS No. 1119449-37-4](/img/structure/B565141.png)

2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

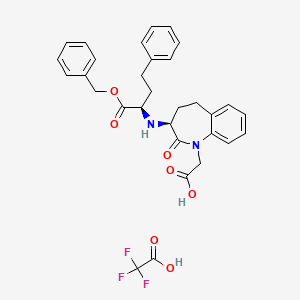

“2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol” is a chemical compound with the molecular formula C17H28O2 . It is registered in the ECHA (European Chemicals Agency) database .

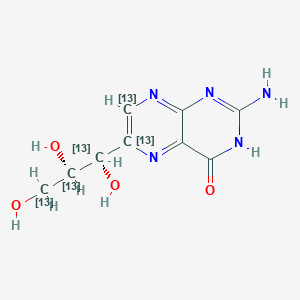

Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular weight of this compound is 270.35900 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are as follows: The molecular weight is 270.35900 . The exact mass is 270.22900 . The flash point is -17 °C . The LogP value is 4.16160 . Unfortunately, the density, boiling point, and melting point are not available .Scientific Research Applications

Cancer Treatment : Novel phthalonitrile derivatives bearing substituents similar to 2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol have been synthesized for potential use in photodynamic therapy for cancer. These compounds show excellent solubility in both organic and aqueous solutions, which is crucial for cancer treatment applications (Çakır et al., 2013).

Environmental Science : Research on isomers of branched para-nonylphenols, which include structures similar to this compound, has been conducted to evaluate their estrogenic activities. This research is significant for understanding the environmental impact of these compounds (Katase et al., 2008).

Fuel Quality Analysis : Similar compounds have been used to develop analytical methods for determining the quality of fuels. This involves studying the solvatochromic effects of certain dyes in gasoline-ethanol mixtures (Budag et al., 2006).

Lignin Acidolysis : Research on lignin model compounds, including those with structural similarities to this compound, has provided insights into the mechanism of β-O-4 bond cleavage during acidolysis of lignin. This is important for understanding lignin degradation in biofuel production (Yokoyama & Matsumoto, 2010).

Extraction from Aqueous Solutions : The extraction of phenolic alcohols from aqueous solutions using emulsion liquid membranes has been studied. This process has applications in environmental remediation and waste treatment (Reis et al., 2006).

Safety and Hazards

The safety information for “2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol” indicates that it has the hazard statements H225, H319, and H336 . This means it is highly flammable, causes serious eye irritation, and may cause respiratory irritation . Repeated exposure may cause skin dryness or cracking . The precautionary statements include P210, P305 + P351 + P338, P370 + P378, and P403 + P235 .

Properties

IUPAC Name |

2-[4-(3,6-dimethylheptan-3-yl)phenoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-5-17(4,11-10-14(2)3)15-6-8-16(9-7-15)19-13-12-18/h6-9,14,18H,5,10-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFCMJANHDRHEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675860 |

Source

|

| Record name | 2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119449-37-4 |

Source

|

| Record name | 2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(3,6-dimethylheptan-3-yl)phenoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B565058.png)

![5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine](/img/structure/B565061.png)

![1-O-{[(3S)-3-{[(1R)-1-Carboxy-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetyl}-beta-D-glucopyranuronic acid](/img/structure/B565066.png)

![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)